Cas no 681265-24-7 (N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2,2-diphenylacetamide)

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2,2-diphenylacetamide structure
681265-24-7 structure
商品名:N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2,2-diphenylacetamide
CAS番号:681265-24-7
MF:C23H25N3O3S
メガワット:423.527904272079
CID:5940762
PubChem ID:4166400

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2,2-diphenylacetamide 化学的及び物理的性質

名前と識別子

    • N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2,2-diphenylacetamide
    • N-(2-(tert-butyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
    • Benzeneacetamide, N-[2-(1,1-dimethylethyl)-2,6-dihydro-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]-α-phenyl-
    • SR-01000006965
    • Oprea1_594860
    • 681265-24-7
    • N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide
    • SR-01000006965-1
    • N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
    • AKOS024581834
    • N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
    • F0541-0074
    • インチ: 1S/C23H25N3O3S/c1-23(2,3)26-21(18-14-30(28,29)15-19(18)25-26)24-22(27)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,14-15H2,1-3H3,(H,24,27)
    • InChIKey: WTCAWZIZXAJIAS-UHFFFAOYSA-N
    • ほほえんだ: C(NC1N(C(C)(C)C)N=C2CS(=O)(=O)CC2=1)(=O)C(C1=CC=CC=C1)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 423.16166284g/mol
  • どういたいしつりょう: 423.16166284g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 697
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 1.28±0.1 g/cm3(Predicted)
  • ふってん: 700.0±55.0 °C(Predicted)
  • 酸性度係数(pKa): 12.66±0.20(Predicted)

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2,2-diphenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0541-0074-30mg
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide
681265-24-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0541-0074-20mg
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide
681265-24-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0541-0074-50mg
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide
681265-24-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0541-0074-40mg
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide
681265-24-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0541-0074-10mg
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide
681265-24-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0541-0074-5mg
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide
681265-24-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0541-0074-2μmol
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide
681265-24-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0541-0074-4mg
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide
681265-24-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0541-0074-2mg
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide
681265-24-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0541-0074-10μmol
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide
681265-24-7 90%+
10μl
$69.0 2023-05-17

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2,2-diphenylacetamide 関連文献

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2,2-diphenylacetamideに関する追加情報

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ6-thieno3,4-cpyrazol-3-yl}-2,2-diphenylacetamide

The compound with CAS No. 681265-24-7, known as N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ6-thieno3,4-cpyrazol-3-yl}-2,2-diphenylacetamide, is a highly specialized chemical entity that has garnered significant attention in the field of biopharmaceutical research. This compound belongs to the category of pyrazole derivatives and exhibits a unique combination of structural features that make it an intriguing subject for both academic and industrial investigations.

At its core, this molecule features a thieno[3,4-c]pyrazol-2(6H)-one ring system, which is characterized by the presence of a thiophene fused to a pyrazole moiety. This structural arrangement not only imparts stability but also contributes to the compound's potential pharmacological activity. The 5,5-dioxo functionality within the pyrazole ring adds an additional layer of complexity, suggesting the possibility of enzymatic interactions and bioavailability.

One of the most notable aspects of this compound is its amide group, specifically the 2,2-diphenylacetamide substituent attached to the nitrogen atom of the pyrazole ring. Amides are well-known for their ability to participate in hydrogen bonding, which can significantly influence a molecule's solubility, permeability, and overall pharmacokinetic profile. The presence of two phenyl groups further enhances the molecule's potential for steric hindrance and lipophilicity, both of which are critical factors in drug design.

Recent studies have highlighted the importance of pyrazole-based compounds in the development of anticancer agents. The thieno[3,4-c]pyrazol-2(6H)-one core has been shown to exhibit selective kinase inhibition, a property that could be highly valuable in the treatment of various cancers. Furthermore, the compound's ability to modulate cellular signaling pathways makes it a promising candidate for therapeutic applications.

Another area of interest is the dioxo functionality within the pyrazole ring. This feature has been implicated in the modulation of inflammatory responses, suggesting potential utility in the treatment of autoimmune diseases and chronic inflammatory conditions. The interplay between the dioxo group and other structural elements could also contribute to the compound's antimicrobial activity, a property that is increasingly being explored in the context of multidrug-resistant pathogens.

Despite its complexity, this compound remains relatively unexplored compared to other members of its class. This presents an exciting opportunity for researchers to delve deeper into its mechanism of action, toxicity profile, and metabolic stability. Initial in vitro studies have already yielded promising results, with the compound demonstrating selective cytotoxicity against certain cancer cell lines. These findings underscore the potential for further investigation and eventual translation into clinical applications.

From a biopharmaceutical perspective, this compound's intricate structure poses both challenges and opportunities. Its lipophilic nature could enhance its ability to cross biological barriers, while the presence of multiple functional groups could complicate drug metabolism and excretion. Understanding these factors is crucial for optimizing the compound's pharmacokinetic properties and ensuring its safe and effective use in humans.

Looking ahead, advancements in computational chemistry and machine learning are expected to play a pivotal role in elucidating the compound's binding interactions and disease-specific effects. These tools can facilitate the identification of key residues and pathways that mediate its biological activity, paving the way for more targeted and effective therapies.

Moreover, collaborative efforts between academic institutions and pharmaceutical companies will be essential in advancing this compound through the various stages of preclinical development. By leveraging complementary expertise, researchers can overcome the technical and regulatory hurdles associated with bringing a novel drug candidate to market.

In conclusion, the compound N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ6-thieno3,4-cpyrazol-3-yl}-2,2-diphenylacetamide represents a significant advancement in the field of biopharmaceutical science. Its unique structural features, combined with its promising pharmacological profile, position it as a highly prospective candidate for further investigation and potential therapeutic use.

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